molecular formula C14H18N4O4 B12802391 N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline CAS No. 6147-43-9

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline

Cat. No.: B12802391
CAS No.: 6147-43-9
M. Wt: 306.32 g/mol
InChI Key: KXKSTFJRCXDCBU-UHFFFAOYSA-N
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Description

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with 6-methylhept-5-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
  • (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
  • (6-methylhept-5-en-2-ylideneamino)urea

Uniqueness

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

6147-43-9

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-(6-methylhept-5-en-2-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C14H18N4O4/c1-10(2)5-4-6-11(3)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,4,6H2,1-3H3

InChI Key

KXKSTFJRCXDCBU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

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